4-(biphenyl-4-yl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
This heterocyclic compound features a pyrazolo[3,4-b]pyridin-3-one core substituted with a biphenyl group at position 4 and a 4,6-dimethylpyrimidin-2-yl moiety at position 2. The biphenyl group enhances aromatic stacking interactions, while the pyrimidine ring contributes hydrogen-bonding capabilities via its nitrogen atoms. Such structural attributes make it a candidate for pharmaceutical applications, particularly in kinase inhibition, where pyrimidine derivatives are often active .
Properties
Molecular Formula |
C24H19N5O |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-phenylphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C24H19N5O/c1-15-14-16(2)27-24(26-15)29-23(30)21-20(12-13-25-22(21)28-29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,28) |
InChI Key |
QIAIASIPQDTMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | AcOH | 80 | 6 | 68 |
| Methanol | HCl | 70 | 5 | 72 |
| DMF | None | 120 | 4 | 55 |
Functionalization with 4,6-Dimethylpyrimidin-2-yl Group
The pyrimidine substituent is introduced via nucleophilic substitution:
Table 2: Comparison of Pyrimidine Substitution Methods
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100 | 12 | 62 |
| Cs₂CO₃ | DMSO | 120 | 6 | 58 |
| Et₃N | THF | 80 | 18 | 45 |
One-Pot Tandem Synthesis
Recent advances utilize tandem reactions to streamline synthesis:
-
Step 1 : Cyclocondensation of 3-amino-1-phenylpyrazolin-5-one with ethyl acetoacetate to form the pyridinone core.
-
Step 2 : In situ Suzuki coupling with biphenyl-4-ylboronic acid.
-
Step 3 : Microwave-assisted pyrimidine substitution (150°C, 30 minutes).
Alkylation and Final Modifications
Post-functionalization steps enhance solubility and stability:
Chemical Reactions Analysis
Types of Reactions
4-(biphenyl-4-yl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or pyrazolopyridinone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
4-(biphenyl-4-yl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of advanced materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 4-(biphenyl-4-yl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is structurally analogous to other pyrazolo-pyridine derivatives, differing primarily in substituent groups. Two closely related analogs include:
Physicochemical Properties
- Lipophilicity : The biphenyl group in the target compound increases logP compared to Analog 1’s trifluoromethylphenyl group, which balances hydrophobicity with polar surface area.
- Hydrogen Bonding: The 4,6-dimethylpyrimidine in the target acts as a moderate H-bond acceptor, whereas Analog 2’s pyrimidine-triamine moiety serves as a strong donor-acceptor hybrid .
- Solubility : Analog 1’s trifluoromethyl group may reduce aqueous solubility relative to the target’s dimethylpyrimidine, though experimental data are needed for confirmation.
Research Findings and Limitations
- Knowledge Gaps: Experimental data on solubility, melting points, and bioactivity are absent in available literature; computational predictions dominate current comparisons.
Biological Activity
The compound 4-(biphenyl-4-yl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex organic molecule characterized by a pyrazolo-pyridine core structure. Its unique features, including a biphenyl moiety and a dimethylpyrimidine substituent, suggest significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 331.4 g/mol. The structure includes multiple aromatic rings that may facilitate π-π stacking interactions, potentially influencing its biological activity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenylphenyl)methyl]guanidine |
| CAS Number | 685896-77-9 |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The biphenyl and pyrimidine rings provide structural rigidity, enhancing binding affinity to target sites. This interaction may modulate various biochemical pathways, leading to therapeutic effects.
Antimicrobial Properties
Research has indicated that similar compounds exhibit antimicrobial activity against various pathogens. For instance, derivatives with biphenyl and pyrimidine structures have demonstrated efficacy against mycobacteria and trypanosomatids. The compound's potential against Trypanosoma cruzi , the causative agent of Chagas disease, is particularly noteworthy. In vitro studies suggest that it exhibits significant trypanocidal activity, outperforming standard treatments in specific assays .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using V79 cells to evaluate the safety profile of the compound. Preliminary findings suggest that while the compound shows promising antimicrobial effects, it exhibits lower cytotoxicity against mammalian cells compared to its effects on pathogens . This selective toxicity is crucial for developing therapeutic agents with minimal side effects.
Case Studies
- Trypanocidal Activity :
-
Neuroprotective Effects :
- Compounds with similar structural motifs have been investigated for neuroprotective properties in models of neurodegenerative diseases. The presence of the dimethylpyrimidine moiety may contribute to these effects by modulating neurotransmitter pathways.
Comparative Analysis
To better understand the uniqueness of this compound compared to others in its class, a comparative analysis was conducted:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Contains a similar pyrazole ring | Known for anti-inflammatory effects |
| 6-Methylpyrazolo[1,5-a]pyridine | Features a methyl group on the pyrazole | Exhibits neuroprotective properties |
| 5-Aminopyrazole | Simple amine substitution | Studied for its role in metabolic pathways |
The complexity of the target compound's structure combined with specific substituents likely enhances its biological activity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(biphenyl-4-yl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how are intermediates characterized?
- Methodology : The compound can be synthesized via condensation reactions involving thiourea derivatives and ethyl 2-chloroacetate in ethanol under reflux conditions. Key intermediates are purified through recrystallization and characterized using IR spectroscopy (C=O and N-H stretches), H/C NMR (to confirm aromatic and heterocyclic protons), and mass spectrometry (to verify molecular ion peaks). Elemental analysis (C, H, N) is critical for confirming purity .
Q. What spectroscopic techniques are employed to confirm the structural identity of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., pyrazole ring vibrations at 1500–1600 cm).
- NMR Spectroscopy : H NMR resolves proton environments (e.g., biphenyl protons at δ 7.2–7.8 ppm; pyrimidine methyl groups at δ 2.4–2.6 ppm). C NMR confirms quaternary carbons in the pyrazolo-pyridine core.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peaks) .
Q. How is the purity of the compound assessed during synthesis?
- Methodology : Purity is evaluated via melting point analysis (sharp melting ranges indicate homogeneity), thin-layer chromatography (TLC) with UV visualization, and HPLC (retention time consistency). Elemental analysis (<0.4% deviation from theoretical values) ensures stoichiometric integrity .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
- Methodology : Conflicting NMR/IR data may arise from tautomerism or polymorphism. Techniques include:
- X-ray crystallography : Resolves absolute configuration and confirms hydrogen bonding patterns (e.g., pyrazole-pyrimidine interactions) .
- 2D NMR (COSY, HSQC) : Correlates proton-carbon networks to distinguish overlapping signals.
- Computational modeling : DFT calculations (e.g., Gaussian software) predict spectral profiles for comparison .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Catalysis : Palladium-based catalysts (e.g., Suzuki coupling for biphenyl integration) improve cross-coupling efficiency.
- Temperature control : Stepwise heating (60–80°C) minimizes side reactions like dimerization .
Q. How does the substitution pattern on the pyrimidine ring influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., 4,6-dimethyl vs. 4-methoxy groups). Biological assays (e.g., enzyme inhibition) quantify activity changes. Computational docking (AutoDock Vina) identifies critical binding interactions (e.g., hydrophobic contacts with methyl groups) .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity.
- Molecular Dynamics (MD) Simulations : Models interactions with target proteins (e.g., kinase binding pockets) to predict binding stability .
Q. How are analytical method discrepancies addressed in stability studies?
- Methodology : Forced degradation studies (acid/base hydrolysis, oxidative stress) identify degradation products. LC-MS/MS characterizes degradants, while DSC (differential scanning calorimetry) monitors thermal stability. Method validation follows ICH guidelines for precision, accuracy, and robustness .
Contradiction Analysis & Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
